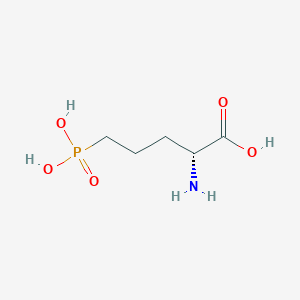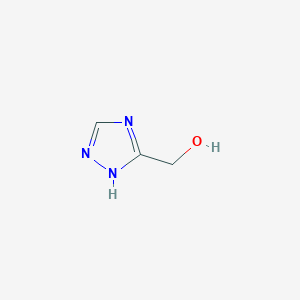
5-Phosphono-D-norvaline
Vue d'ensemble
Description
D-2-Amino-5-phosphonovaleric acid: (commonly referred to as d-AP5 ) is a synthetic compound that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a subtype of glutamate receptor in the central nervous system that plays a crucial role in synaptic plasticity, learning, and memory. The compound is widely used in neuropharmacological research to study the functions and mechanisms of NMDA receptors .
Applications De Recherche Scientifique
Chemistry: d-2-Amino-5-phosphonovaleric acid is used as a tool to study the properties and functions of NMDA receptors in chemical research.
Biology: In biological research, the compound is used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory. It is also used to study the mechanisms of neurodegenerative diseases and neuroprotection .
Medicine: d-2-Amino-5-phosphonovaleric acid has potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Alzheimer’s disease, and chronic pain. It is used in preclinical studies to evaluate the efficacy of NMDA receptor antagonists .
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting NMDA receptors. It is also used in the production of research reagents and diagnostic tools .
Mécanisme D'action
d-2-Amino-5-phosphonovaleric acid exerts its effects by competitively inhibiting the binding of glutamate to NMDA receptors. This inhibition prevents the activation of the receptor and subsequent calcium influx into the neuron. The blockade of NMDA receptors by d-2-Amino-5-phosphonovaleric acid disrupts synaptic transmission and plasticity, which are essential for learning and memory processes. The compound specifically targets the glutamate binding site on the NMDA receptor .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Phosphono-D-norvaline plays a significant role in biochemical reactions, particularly in the context of NMDA receptor activity . It interacts with the glutamate binding site of NMDA receptors, acting as a competitive antagonist . This interaction disrupts the normal function of the receptors, which are critical for synaptic plasticity, learning, and memory .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on NMDA receptor function . By inhibiting these receptors, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to block synaptic events and plasticity, which are key processes in neuronal communication and adaptation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the glutamate site of NMDA receptors . This binding inhibits the activation of the receptors, thereby disrupting the normal flow of ions through the receptor channels . This can lead to changes in neuronal excitability and synaptic transmission .
Metabolic Pathways
This compound is involved in the glutamate signaling pathway through its interaction with NMDA receptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role as an NMDA receptor antagonist
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the location of NMDA receptors, given its role as a receptor antagonist
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of d-2-Amino-5-phosphonovaleric acid typically involves the following steps:
Starting Material: The synthesis begins with the amino acid L-glutamic acid.
Phosphorylation: The carboxyl group of L-glutamic acid is protected, and the amino group is phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Hydrolysis: The protected intermediate is then hydrolyzed to yield d-2-Amino-5-phosphonovaleric acid.
Industrial Production Methods: Industrial production of d-2-Amino-5-phosphonovaleric acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Purification: The crude product is purified using techniques such as crystallization or chromatography to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: d-2-Amino-5-phosphonovaleric acid can undergo oxidation reactions, although these are not commonly studied.
Reduction: The compound is relatively stable and does not readily undergo reduction.
Substitution: d-2-Amino-5-phosphonovaleric acid can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may yield alkylated derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds:
L-2-Amino-5-phosphonovaleric acid (L-AP5): This isomer of d-2-Amino-5-phosphonovaleric acid is less potent as an NMDA receptor antagonist.
D-2-Amino-7-phosphonoheptanoic acid (d-AP7): Another NMDA receptor antagonist with a longer carbon chain.
D-2-Amino-5-phosphonopentanoic acid (d-APV): A closely related compound with similar properties.
Uniqueness: d-2-Amino-5-phosphonovaleric acid is unique due to its high selectivity and potency as an NMDA receptor antagonist. It has been extensively studied and is widely used in research to understand the role of NMDA receptors in various physiological and pathological processes .
Propriétés
IUPAC Name |
(2R)-2-amino-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000239 | |
| Record name | 5-Phosphononorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79055-68-8 | |
| Record name | (-)-2-Amino-5-phosphonovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Norvaline, 5-phosphono- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phosphononorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Norvaline, 5-phosphono- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-phosphonovalerate, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD39X2NL7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)












![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)